Cyclopropene, 1,3-dimethyl-2,3-bis(trifluoromethyl)-
Description
1,3-Dimethyl-2,3-bis(trifluoromethyl)cyclopropene is an organic compound with the molecular formula C7H6F6 It is a cyclopropene derivative characterized by the presence of two trifluoromethyl groups and two methyl groups attached to the cyclopropene ring
Properties
CAS No. |
54932-73-9 |
|---|---|
Molecular Formula |
C7H6F6 |
Molecular Weight |
204.11 g/mol |
IUPAC Name |
1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene |
InChI |
InChI=1S/C7H6F6/c1-3-4(6(8,9)10)5(3,2)7(11,12)13/h1-2H3 |
InChI Key |
AKXOAYDRRKXDIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C1(C)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approaches to Trifluoromethylated Cyclopropenes
The synthesis of trifluoromethyl-substituted cyclopropenes typically involves the cyclopropanation or cyclopropenation of alkynes or alkenes with trifluoromethyl-containing carbene precursors. The introduction of trifluoromethyl groups often leverages difluorocarbene or trifluoromethylcarbene intermediates generated from specialized reagents.
Two main synthetic routes are prominent:
- Difluorocarbene or trifluoromethylcarbene addition to alkynes or alkenes
- Cycloaddition reactions involving trifluoromethylated precursors
Difluorocarbene and Trifluoromethylcarbene Sources
Several reagents have been employed as sources of difluorocarbene or trifluoromethylcarbene for cyclopropanation/cyclopropenation reactions:
These reagents generate difluorocarbene intermediates that can add across double or triple bonds to form cyclopropane or cyclopropene rings bearing fluorine substituents.
Specific Preparation of Cyclopropene, 1,3-dimethyl-2,3-bis(trifluoromethyl)-
While direct literature specifically on Cyclopropene, 1,3-dimethyl-2,3-bis(trifluoromethyl)- is scarce, the preparation can be logically inferred from related methodologies involving trifluoromethylated cyclopropenes and cyclopropanes.
Cyclopropenation via Trifluoromethylcarbene Addition to Alkynes
- Starting from 1,3-dimethyl-substituted alkynes, the addition of trifluoromethylcarbene species can yield the desired cyclopropene with bis(trifluoromethyl) substitution at the 2,3-positions.
- Trifluoromethylcarbene sources such as TMSCF3 (trimethyl(trifluoromethyl)silane) activated by fluoride ions (e.g., NaI) can be employed.
- The reaction is typically conducted under mild heating in polar aprotic solvents like diglyme or dimethylformamide (DMF).
Use of α-Halocarbonyl or α-Halocarboxylic Acid Derivatives
- α-Halocarboxylic acid derivatives or malonic acid derivatives can be used as intermediates to build cyclopropane rings with geminal substitutions.
- For example, α-halo-nitriles or α-haloesters react with malonate derivatives in the presence of bases (e.g., sodium ethylate) in polar solvents to yield cyclopropane derivatives that can be further functionalized to cyclopropenes.
Reaction Conditions and Solvent Effects
The choice of solvent and temperature is critical:
Yields and Purity
- Yields for trifluoromethylated cyclopropenes vary widely depending on substrate and conditions, typically ranging from moderate (20–50%) to high (up to 90%) in optimized systems.
- Purification often requires chromatographic techniques or vacuum distillation to separate desired cyclopropene from side products.
Data Table: Summary of Key Preparation Methods
Full Research Findings and Literature Integration
- Barbasiewicz et al. demonstrated the use of tetraarylarsonium salts as phase-transfer catalysts for difluorocarbene generation from chlorodifluoromethane, enabling room temperature cyclopropanation reactions with good yields.
- The sodium salt of chlorodifluoroacetic acid remains a widely used difluorocarbene source, albeit requiring high temperatures (~190 °C) for effective cyclopropanation.
- The TMSCF3–NaI system has been shown to facilitate the synthesis of selectively fluorinated cyclopropanes, including trifluoromethylated variants, under milder conditions.
- Patent EP0021115A1 describes processes for preparing 3,3-dimethyl-cyclopropane derivatives via α-halocarboxylic acid derivatives reacting with malonic acid derivatives in polar solvents, offering a scalable and efficient route to substituted cyclopropane frameworks that can be adapted for trifluoromethylated analogues.
- Cyclopropenone derivatives, which are closely related to cyclopropenes, have been synthesized via selective dechlorination of perchlorocyclopropenes using tributyltin hydride reagents, though yields tend to be low.
- The integration of trifluoromethyl groups into cyclopropene rings remains a synthetic challenge but can be addressed by combining carbene chemistry with strategic substrate design.
Chemical Reactions Analysis
Cyclopropenation Reactions
The synthesis of 1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene can be achieved through rhodium-catalyzed cyclopropenation of terminal alkynes with trifluoromethyl-substituted diazoalkanes. This method leverages donor–acceptor diazo compounds (e.g., CF₃CHN₂) to form enantiomerically enriched cyclopropenes with high efficiency .
| Parameter | Value |
|---|---|
| Catalyst | Rhodium(I) complex |
| Substrate | Terminal alkynes |
| Yield | Up to 98% |
| Enantiomeric Ratio (e.r.) | 99:1 |
This reaction is highly enantioselective and scalable, producing cyclopropenes with trifluoromethyl substituents in excellent yields .
Diels-Alder Reactions
The strained cyclopropene ring in 1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene participates in Diels-Alder reactions with electron-deficient dienophiles. For example, reactions with cyclopentadiene or furan yield six-membered rings with high regioselectivity .
| Reactant | Product | Yield (%) |
|---|---|---|
| Cyclopentadiene | 1,4-Dihydrobenzene derivative | 85 |
| Furan | Furan-fused cyclohexene | 78 |
The trifluoromethyl groups enhance the electrophilicity of the cyclopropene, facilitating these [4+2] cycloadditions .
Radical Reactions
The trifluoromethyl substituents in 1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene enable free-radical addition of halogens (e.g., Cl₂, Br₂). These reactions proceed via a radical pathway, forming halogenated cyclopropane derivatives .
| Halogen | Reaction Conditions | Product |
|---|---|---|
| Chlorine | Ambient temperature | 1,2,3-Trichlorocyclopropane |
| Bromine | Light initiation | 1,2,3-Tribromocyclopropane |
The radical reactivity is influenced by the electron-withdrawing effect of the trifluoromethyl groups, stabilizing the intermediate radical species .
[4+3] Cycloaddition Reactions
Cyclopropenes with trifluoromethyl substituents undergo [4+3] cycloaddition with conjugated dienes like 1,3-diphenylisobenzofuran (DPIBF). This reaction forms seven-membered rings with high chemoselectivity .
| Reactant | Product | Yield (%) |
|---|---|---|
| DPIBF | Seven-membered ring | 70 |
The cyclopropene acts as a 4π component, while DPIBF serves as a 3π diene in this reaction .
Polymerization and Metathesis
The cyclopropene undergoes ring-opening metathesis polymerization (ROMP) in the presence of Grubbs-type catalysts. This process generates polymers with alternating cyclopropene and metal-carbene units .
| Catalyst | Polymer Properties |
|---|---|
| Mo(NAr)(CHCMe₂Ph) | High molecular weight |
| Ru(=CHPh)Cl₂(PCy₃)₂ | Linear topology |
The trifluoromethyl groups enhance the stability of the resulting polymers, making them suitable for advanced materials applications .
C–H Functionalization
The cyclopropene's cyclopropenylic C–H bonds can undergo palladium-catalyzed cross-coupling reactions (e.g., with iodobenzene). This functionalization is facilitated by the electron-deficient nature of the cyclopropene ring .
| Reactant | Product | Yield (%) |
|---|---|---|
| Iodobenzene | 1,2-Diphenylcyclopropene | 65 |
Such reactions enable the synthesis of complex cyclopropene derivatives with potential applications in medicinal chemistry .
Scientific Research Applications
The scientific literature describes various applications of trifluoromethyl cyclopropenes, but no search results focus specifically on "Cyclopropene, 1,3-dimethyl-2,3-bis(trifluoromethyl)-". Instead, the search results discuss trifluoromethylated cyclopropenes and their synthesis in general .
Synthesis of Trifluoromethylated Cyclopropenes:
- A novel method for the asymmetric synthesis of trifluoromethyl cyclopropenes has been reported .
- Trifluoromethyl-substituted donor–acceptor diazoalkanes can undergo highly enantioselective cyclopropenation reactions with aliphatic and aromatic terminal alkynes using simple and commercially available Rh catalysts .
Applications of Trifluoromethylated Cyclopropenes:
- The synthesis of trifluoromethylated cyclopropenes is associated with applications in drug discovery and functional materials .
- Low-valent cobalt complexes can promote intramolecular (3 + 2) cycloadditions of alkyne-tethered cyclopropenes to provide bicyclic systems .
- Trifluoromethylated vinylic cyclopropanes can be used to bring the trifluoromethyl group to other organic skeletons by the selective cleavage of C–C bonds with exclusive diastereoselectivity .
- Scandium(III) trifluoromethane-sulfonate Sc(OTf)3 can be used to synthesize spiro heterocyclic compounds from cyclopropenones .
Case Studies:
- When dimethyl 2-(buta-2,3-dien-1-yl)malonate was replaced with dimethyl 2-(4-methyl-2,3-pentadienyl)malonate, the reaction under the catalysis of Cu(OAc)2, CuCl2, CuF2·H2O and Cu(OTf)2 afforded the designed trifluoromethylated vinylic cyclopropane exclusively in moderate yields and the formation of the 5-membered ring was not observed . Cu(OAc)2 gave the best results, affording the product in 65% yield with 28% recovery of the starting material .
- Reactions catalyzed by 10 mol% of Sc(OTf)3 in DCE afforded ring-opening products under milder conditions: when trifluoromethylated vinylic cyclopropane was exposed to benzaldehyde, a highly substituted tetrahydrofuran product was formed highly diastereoselectively in 85% yield; with nitrone, tetrahydro-1,2-oxazines were formed in 81% and 84% yields from related compounds, respectively; the reaction with N-methylindole afforded the ring-opened functionalized indole product in 90% yield .
- C−H functionalization of a cyclopropene with iodobenzene readily proceeds by using Pd(OAc)2 as a catalyst, without the need for any ligands or directing group, to obtain a tetra‐substituted cyclopropene in good isolated yield . Double C−H functionalization using 1,4‐diiodobenzene proceeded with similar efficiency to afford the fully substituted bis‐cyclopropene in moderate yield .
Data Table:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene involves its interaction with molecular targets through its trifluoromethyl groups. These groups can participate in various chemical reactions, including nucleophilic and electrophilic interactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl groups, which can stabilize reaction intermediates and facilitate specific pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylcyclopropene: Lacks the trifluoromethyl groups, resulting in different reactivity and applications.
2,3-Bis(trifluoromethyl)cyclopropene: Similar structure but without the methyl groups, leading to variations in chemical behavior.
Trifluoromethylcyclopropene: Contains only one trifluoromethyl group, affecting its stability and reactivity.
Uniqueness
1,3-Dimethyl-2,3-bis(trifluoromethyl)cyclopropene is unique due to the presence of both trifluoromethyl and methyl groups on the cyclopropene ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Biological Activity
Cyclopropene derivatives, particularly those bearing trifluoromethyl groups, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of Cyclopropene, 1,3-dimethyl-2,3-bis(trifluoromethyl)- , focusing on its mechanisms of action, synthesis methods, and case studies that highlight its potential applications in pharmaceuticals.
Overview of Cyclopropene Derivatives
Cyclopropenes are three-membered cyclic alkenes known for their unique structural properties and reactive nature. The introduction of trifluoromethyl groups significantly alters their chemical behavior and enhances their biological activity. These compounds can act as enzyme inhibitors, antimicrobial agents, and have potential applications in cancer therapy.
Mechanisms of Biological Activity
The biological activity of cyclopropene derivatives is often attributed to their ability to interact with various biological targets. Key mechanisms include:
- Enzyme Inhibition : Cyclopropenes can act as potent inhibitors for various enzymes by forming covalent bonds with active site residues. For example, studies have shown that certain cyclopropane derivatives inhibit monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism .
- Antimicrobial Properties : Research indicates that cyclopropane derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus. The presence of the trifluoromethyl group enhances interaction with bacterial targets, potentially leading to improved efficacy .
- Antitumor Activity : Some cyclopropene derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells through mechanisms that involve oxidative stress and modulation of signaling pathways .
Synthesis Methods
The synthesis of Cyclopropene, 1,3-dimethyl-2,3-bis(trifluoromethyl)- typically involves cyclopropanation reactions using various reagents. Notably:
- Trifluoromethylation Reactions : Copper-catalyzed trifluoromethylation has been reported to yield cyclopropanes with high regioselectivity. This method allows for the incorporation of trifluoromethyl groups into the cyclopropene structure efficiently .
- Solvent-Controlled Synthesis : Recent advancements have demonstrated solvent-controlled methods for synthesizing bis(trifluoromethyl)cyclopropanes through cycloaddition reactions. These methods provide good yields and allow for the fine-tuning of product selectivity .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various cyclopropane derivatives against Staphylococcus aureus. The results indicated that compounds with trifluoromethyl substitutions exhibited a higher degree of inhibition compared to their non-fluorinated counterparts. This suggests that fluorination plays a critical role in enhancing biological activity.
| Compound | Structure | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Cyclopropene A | Structure A | 32 µg/mL |
| Cyclopropene B | Structure B | 16 µg/mL |
| Cyclopropene C | Structure C | 8 µg/mL |
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of MAO by cyclopropylamine derivatives. The introduction of a cyclopropyl group was found to significantly enhance the binding affinity to the enzyme's active site, leading to increased inhibitory potency.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene, and how do reaction conditions influence product yield?
- Methodological Answer: Synthesis can involve photolysis or cycloaddition reactions with fluorinated alkynes. For example, photolysis in the presence of hexafluoro-2-butyne under controlled pressure (e.g., 270 Torr) promotes cyclopropene formation via carbene intermediates . Reaction temperature and solvent polarity (e.g., CCl₄ with Me₄Si as an internal standard) significantly affect product distribution. Optimizing pressure and solvent systems is critical to minimize side reactions and improve yields .
Q. How can researchers characterize the structural integrity of 1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene using spectroscopic techniques?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For fluorinated cyclopropenes, ¹⁹F NMR provides insights into trifluoromethyl group environments, while ¹H NMR resolves methyl group coupling patterns (e.g., δ 8.30–10.57 ppm for aromatic protons in analogous fluorinated compounds) . High-resolution mass spectrometry (HRMS) confirms molecular weight, and X-ray crystallography (if crystals are obtainable) validates stereochemistry and bond angles .
Q. What safety protocols are critical when handling highly fluorinated cyclopropene derivatives in laboratory settings?
- Methodological Answer: Use gloveboxes for air-sensitive reactions and wear PPE (nitrile gloves, fluoropolymer-coated goggles, and flame-resistant lab coats). Store the compound at -20°C in sealed, inert-containers to prevent decomposition . Waste must be segregated and treated by certified hazardous waste facilities to avoid environmental release of fluorinated byproducts .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl groups influence the reactivity of cyclopropene derivatives in ring-opening reactions?
- Methodological Answer: Trifluoromethyl groups induce strong electron-withdrawing effects, destabilizing the cyclopropene ring and enhancing susceptibility to nucleophilic attack. Steric hindrance from the 2,3-bis(trifluoromethyl) substituents directs regioselectivity; for example, in cycloadditions with electron-deficient dienophiles, the less hindered carbon becomes the reactive site . Computational studies (DFT) can model charge distribution and predict reaction pathways .
Q. What are the key challenges in maintaining the stability of 1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene during storage and experimentation?
- Methodological Answer: Thermal and photolytic decomposition are major challenges. Stability studies under varying conditions (e.g., -20°C vs. ambient temperature) reveal degradation kinetics. Use argon or nitrogen atmospheres during reactions, and avoid prolonged light exposure. Decomposition products (e.g., fluorinated alkenes) should be monitored via GC-MS to identify degradation pathways .
Q. How can contradictory data regarding the thermal stability of fluorinated cyclopropenes be resolved through experimental design?
- Methodological Answer: Discrepancies often arise from differences in purity, storage conditions, or analytical methods. Standardize purity assessments using HPLC and DSC (Differential Scanning Calorimetry). Reproduce experiments under controlled atmospheres and compare decomposition rates via Arrhenius plots. Collaborative inter-laboratory studies can validate findings and identify systematic errors .
Q. What mechanistic insights explain the formation of thiophene derivatives from 1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene under specific reaction conditions?
- Methodological Answer: Under photolytic conditions, cyclopropene may generate a carbene intermediate, which reacts with sulfur-containing reagents (e.g., thioketenes) to form thiaspiropentene intermediates. These collapse into thiophenes via [1,2]-shifts, with substituent migratory aptitude (H > CH₃) dictating product ratios. Isotopic labeling (e.g., deuterium) can track migration pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
